An In-Depth Technical Guide to the Characterization of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Schiff Base Analogue (Salen)
An In-Depth Technical Guide to the Characterization of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Schiff Base Analogue (Salen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nomenclature "2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol" can be ambiguous and is often associated with two distinct but related compounds that are central to coordination chemistry and catalysis. This guide provides a comprehensive characterization of both the Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (Salen) , and its reduced, saturated analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine . Due to its extensive applications, the primary focus will be on the Salen ligand.
Salen is a tetradentate C2-symmetric ligand that forms stable complexes with a wide range of metals, finding significant use as catalysts in asymmetric synthesis.[1] Its reduced form serves as a crucial chiral building block and precursor.[2] This document details their synthesis, physicochemical properties, spectroscopic signatures, and key applications, providing researchers with the foundational data and protocols necessary for their work.
N,N'-Bis(salicylidene)ethylenediamine (Salen)
Salen is a Schiff base ligand synthesized from the condensation of salicylaldehyde and ethylenediamine.[1] It is a yellow crystalline solid, sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[3]
Synthesis
The synthesis of Salen is a straightforward condensation reaction. Several protocols have been reported, with variations in solvents and reaction times.
Experimental Protocol:
A general and efficient procedure involves the reaction of salicylaldehyde with ethylenediamine in ethanol.[4]
-
Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Separately, dissolve ethylenediamine (1 equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the salicylaldehyde solution with stirring.
-
The reaction mixture is then refluxed for 1-4 hours.[4][5] A bright yellow precipitate typically forms.
-
After cooling the mixture to room temperature, the solid product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.[4][6]
-
For higher purity, the Salen ligand can be recrystallized from hot ethanol.[7]
Physical and Chemical Properties
The key physical and chemical properties of the Salen ligand are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][8] |
| Molecular Weight | 268.31 g/mol | [8] |
| Appearance | Yellow crystalline powder | [3][9] |
| Melting Point | 126-128 °C | [1][10][11] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform. | [3][12] |
| CAS Number | 94-93-9 | [1] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized Salen ligand.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: The ¹H NMR spectrum of Salen shows characteristic peaks for the aromatic, imine, and ethylene bridge protons.[3][5]
-
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[5]
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 12.92 | singlet | -OH | [5] | |
| 8.91 | singlet | -CH=N- (imine) | [5] | |
| 6.41 - 7.09 | multiplet | Aromatic protons | [3] | |
| 3.45 | singlet | -CH₂-CH₂- (ethylene bridge) | [3] |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 164.51 | C-OH | [5] | |
| 160.93 | C=N (imine) | [5] | |
| 114.18 - 120.39 | Aromatic carbons | [3] | |
| 58.36 | -CH₂- (ethylene bridge) | [3] |
Experimental Protocol for NMR:
-
Dissolve approximately 20 mg of the Salen ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][13]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[3][6]
-
Process the spectra using appropriate software to assign peaks and integrate signals.[3]
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of Salen shows characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.
| IR (KBr, cm⁻¹) | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3200-2401 | O-H (phenolic, broad) | [5] | |
| 3049 | C-H (aromatic) | [5] | |
| 1610 | C=N (imine) | [5] | |
| 1190 | C-O (phenolic) | [5] |
Experimental Protocol for IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the Salen ligand or acquire the spectrum using an ATR-FTIR spectrometer.[10][14]
-
Record the spectrum over the range of 4000-400 cm⁻¹.[10]
1.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the Salen ligand.
| Mass Spectrometry | m/z | Assignment | Reference(s) |
| ESI-MS | 268.2771 | [M+H]⁺ | [5] |
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the Salen ligand in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[5]
X-ray Crystallography
The three-dimensional structure of Salen metal complexes has been extensively studied by X-ray crystallography.[15][16] These studies reveal that the Salen ligand typically coordinates to metal ions in a square-planar or square-pyramidal geometry.[17] The ligand itself is not perfectly planar, with the ethylene bridge adopting a gauche conformation.
Applications
Salen ligands and their metal complexes have a wide range of applications in catalysis and medicine.
1.5.1. Asymmetric Catalysis
Chiral Salen-metal complexes are highly effective catalysts for a variety of asymmetric reactions, including:
-
Epoxidation of olefins: Salen-Mn complexes are particularly well-known for their use in the Jacobsen-Katsuki epoxidation.[2][18]
-
Hydrolytic Kinetic Resolution (HKR) of epoxides: Salen-Co complexes are used to resolve racemic epoxides with high enantioselectivity.[18][19]
-
Cyclopropanation reactions. [18]
-
Strecker reaction. [18]
1.5.2. Drug Development
Salen-metal complexes have shown promise as therapeutic agents, particularly in cancer research.[20][21] They have been investigated for their ability to induce apoptosis in cancer cells and to overcome multidrug resistance.[21][22] The mechanism of action often involves the inhibition of enzymes like histone deacetylases (HDACs).[20]
1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine
This compound is the reduced form of the Salen ligand, where the imine bonds have been reduced to single bonds. It is a white to off-white powder.[14]
Synthesis
The synthesis of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine typically involves the reduction of the corresponding Salen ligand.
Experimental Protocol:
A common method for the reduction of the Salen ligand is using sodium borohydride (NaBH₄).
-
Suspend the Salen ligand in a suitable solvent, such as methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product.
Physical and Chemical Properties
The key physical and chemical properties of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [19][23] |
| Molecular Weight | 244.29 g/mol | [19][23] |
| Appearance | White to off-white powder | [13][14] |
| Melting Point | 157-163 °C | [2][24] |
| Optical Rotation ([α]²²/D) | +62° (c = 1% in chloroform) for (1R,2R) isomer | [2] |
| -65° (c = 0.2 in chloroform) for (1S,2S) isomer | [24] | |
| CAS Number | 119386-71-9 (for stereoisomers) | [19][23] |
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the reduced ligand will show the disappearance of the imine proton signal and the appearance of new signals for the C-H protons of the reduced ethane bridge and the N-H protons of the amino groups.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum will show the disappearance of the C=N stretching vibration (around 1610 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹).
Applications
1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, particularly its chiral enantiomers, serves as a valuable precursor in the synthesis of more complex chiral ligands and catalysts.[2] It is also used in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.[2]
Conclusion
N,N'-bis(salicylidene)ethylenediamine (Salen) and its reduced analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, are two fundamentally important compounds in chemical research. The Salen ligand, with its versatile coordination chemistry, has proven to be a cornerstone in the development of catalysts for asymmetric synthesis and has shown significant potential in the design of novel therapeutic agents. Its reduced form provides access to a key chiral scaffold for further synthetic elaborations. This guide provides a consolidated resource of their synthesis, characterization, and applications, intended to support and facilitate further research and development in these exciting areas.
References
- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N'-Bis(salicylidene)ethylenediamine | C16H16N2O2 | CID 26518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metal salen complex - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. Development of a greener salen H2 and metal salen complex undergraduate experiment - American Chemical Society [acs.digitellinc.com]
- 16. Salen ligand - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bis(salicylidene)ethylenediamine (Salen) in Different Solvents | Semantic Scholar [semanticscholar.org]
- 21. sciensage.info [sciensage.info]
- 22. mdpi.com [mdpi.com]
- 23. publishing.bceln.ca [publishing.bceln.ca]
- 24. mdpi.com [mdpi.com]
